2-(pyridin-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(2-Pyridylsulfanyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic compound that features a pyridine ring, a thiazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-pyridylsulfanyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyridylsulfanyl Group: The pyridylsulfanyl group can be introduced via nucleophilic substitution reactions, where a pyridine thiol reacts with an appropriate electrophile.
Formation of the Sulfonamide Linkage: The sulfonamide group is typically formed by reacting an amine with a sulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the thiazole derivative with the pyridylsulfanyl derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridylsulfanyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-(2-Pyridylsulfanyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the thiazole and sulfonamide groups.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions, particularly those involving sulfur-containing functional groups.
Materials Science: It may be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-pyridylsulfanyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with metal ions in enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar sulfonamide group.
Tiazofurin: An anticancer agent containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
2-(2-Pyridylsulfanyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is unique due to the combination of the pyridine, thiazole, and sulfonamide groups in a single molecule. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C16H14N4O3S3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14N4O3S3/c21-14(11-25-15-3-1-2-8-17-15)19-12-4-6-13(7-5-12)26(22,23)20-16-18-9-10-24-16/h1-10H,11H2,(H,18,20)(H,19,21) |
InChI Key |
CWSZOUAGPCOWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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